molecular formula C20H25NO5S B4566414 ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B4566414
M. Wt: 391.5 g/mol
InChI Key: YVPFXKDPRSIZBD-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H25NO5S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.14534407 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry Applications

ATRP Synthesis of Amphiphilic Copolymers : Amphiphilic copolymers, synthesized through Atom Transfer Radical Polymerization (ATRP), use methoxy-poly(ethylene glycol) (MPEG) as a macroinitiator. These copolymers exhibit controlled copolymerization with molecular weights increasing linearly with conversion, showcasing their potential in creating well-defined polymer architectures for various applications, including drug delivery systems and surface modifications (Lee, Russell, & Matyjaszewski, 2003).

RAFT Synthesis of Branched Acrylic Copolymers : The synthesis of branched acrylic copolymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization highlights the versatility of RAFT in producing polymers with complex architectures. This method allows for the incorporation of branching agents without causing gelation, paving the way for new materials with unique properties (Vo, Rosselgong, Armes, & Billingham, 2007).

Medicinal Chemistry and Antitumor Agents

Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Activities : Novel compounds synthesized for their antimicrobial and antioxidant activities demonstrate the chemical versatility and biological relevance of thiophene derivatives. Such compounds, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, exhibit significant antibacterial and antifungal properties, underscoring their potential in developing new therapeutic agents (Raghavendra et al., 2016).

Antitumor Activity of Thiophene Derivatives : The design and synthesis of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives highlight their potent antiproliferative activity against a wide range of cancer cell lines. These findings emphasize the role of thiophene derivatives in the development of new antitumor agents with high specificity and efficacy (Romagnoli et al., 2014).

Materials Science and Liquid Crystal Synthesis

Synthesis of Liquid Crystalline Polymethacrylates : The synthesis of polymethacrylates with mesogenic ester groups showcases their potential in liquid crystalline materials. These materials' anionic and radical polymerization processes highlight the nuanced control over polymer structure, which is critical for the development of advanced materials for displays and optical devices (Nakano, Hasegawa, & Okamoto, 1993).

Organic Chemistry and Synthesis Strategies

Phosphine-catalyzed Annulation : The use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4+2] annulation reactions to synthesize highly functionalized tetrahydropyridines demonstrates innovative synthetic routes in organic chemistry. This method offers a new pathway to construct complex molecules with high regioselectivity and yield, useful in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).

Properties

IUPAC Name

ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-25-20(23)18-13(2)14(3)27-19(18)21-17(22)11-8-12-26-16-10-7-6-9-15(16)24-4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPFXKDPRSIZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

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